molecular formula C11H12N4O B2607217 1-(4-Azido-3,4-dihydro-2H-quinolin-1-yl)ethanone CAS No. 2137826-49-2

1-(4-Azido-3,4-dihydro-2H-quinolin-1-yl)ethanone

Cat. No. B2607217
CAS RN: 2137826-49-2
M. Wt: 216.244
InChI Key: RCHNBDDOJZRXLU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinoline, the core structure of this compound, has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinoline moiety, which is a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula is C11H12N4O .

Scientific Research Applications

Antifungal Applications

The azido compound has shown promise in the development of novel strobilurin fungicides . These fungicides are designed to combat various phytopathogenic fungi, which are responsible for significant crop losses. For instance, compounds based on similar structures have exhibited up to 100% antifungal activity in vitro against pathogens like Erysiphe graminis and Puccinia sorghi Schw. . The potential for this azido compound to serve as a fungicidal candidate is significant, especially considering the need for new solutions in agricultural disease management.

Chemoproteomic Studies

In chemoproteomics, the azido group of the compound can be utilized for ligandability studies . It can act as a cysteine-reactive small-molecule fragment, which is essential for probing both traditionally druggable and difficult-to-target proteins . This application is crucial for understanding protein functions and interactions, which can lead to the discovery of new drug targets.

Targeted Protein Degradation

The azido compound can be incorporated into bifunctional tools such as electrophilic PROTAC® molecules. These molecules are used for targeted protein degradation, a therapeutic strategy that eliminates disease-causing proteins from cells . The ability to degrade specific proteins selectively offers a powerful approach to treat various diseases, including cancer.

Synthesis of Novel Compounds

Organic azides, like the azido compound , are versatile intermediates in organic synthesis. They can undergo the Staudinger reaction to form iminophosphoranes, which can be further hydrolyzed into primary amines . This reaction is fundamental in the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers.

Covalent Ligand Discovery

The azido compound can be used in fragment-based covalent ligand discovery . This approach is used to identify covalent inhibitors that can bind irreversibly to target enzymes or receptors . Such inhibitors have applications in drug development, particularly for targets where non-covalent inhibitors are less effective.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. As a versatile building block, it could be used to synthesize a variety of novel compounds with different mechanisms of action.

properties

IUPAC Name

1-(4-azido-3,4-dihydro-2H-quinolin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-8(16)15-7-6-10(13-14-12)9-4-2-3-5-11(9)15/h2-5,10H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHNBDDOJZRXLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C2=CC=CC=C21)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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